Receptor Binding Affinity and Selectivity Profile: Cyprodime vs. Naloxone and Naltrexone
In competitive radioligand binding assays, cyprodime demonstrates high affinity and selectivity for the mu-opioid receptor (MOR) with a Ki of 5.4 nM. This affinity is 45-fold higher than its affinity for the delta-opioid receptor (Ki = 244.6 nM) and 405-fold higher than its affinity for the kappa-opioid receptor (Ki = 2187 nM) [1]. This selectivity profile is in stark contrast to the non-selective antagonist naloxone, which exhibits comparable binding affinities for mu, delta, and kappa receptors, and naltrexone, which also binds with high affinity to all three receptor types [2].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | μ: 5.4 nM; δ: 244.6 nM; κ: 2187 nM |
| Comparator Or Baseline | Naloxone (μ, δ, κ Ki values are similar); Naltrexone (μ, δ, κ Ki values are similar) |
| Quantified Difference | Cyprodime exhibits a selectivity ratio (Ki δ/μ) of 45.3 and (Ki κ/μ) of 405. Naloxone and naltrexone have selectivity ratios close to 1. |
| Conditions | In vitro competitive radioligand binding assay using [3H]DAMGO (μ), [3H]DPDPE (δ), and [3H]U69,593 (κ) in rat brain membranes. |
Why This Matters
This quantitative selectivity is the primary basis for choosing cyprodime over pan-antagonists when the experimental goal is to isolate and study MOR-specific pharmacology.
- [1] Borsodi, A., & Tóth, G. (1999). μ-Opioid receptor specific antagonist cyprodime: characterization by in vitro radioligand and [35S]GTPγS binding assays. European Journal of Pharmacology, 383(2), 209-214. View Source
- [2] Raynor, K., et al. (1994). Pharmacological characterization of the cloned kappa-, delta-, and mu-opioid receptors. Molecular Pharmacology, 45(2), 330-334. View Source
